![molecular formula C13H10BrNO2 B3145542 2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione CAS No. 57669-68-8](/img/structure/B3145542.png)

2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione

Descripción general

Descripción

Synthesis Analysis

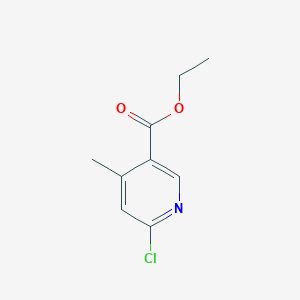

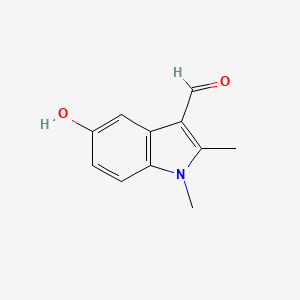

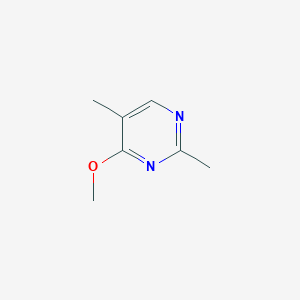

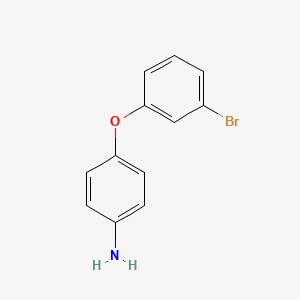

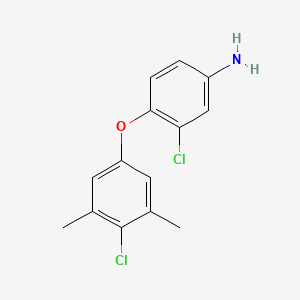

The synthesis of similar compounds often involves the use of stoichiometric amounts of reactants, an eco-friendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst . For instance, the synthesis of pyrrolidinone derivatives involves a mixture of aryl aldehyde, aniline derivatives, diethyl acetylenedicarboxylate, and a catalyst .Molecular Structure Analysis

A comprehensive understanding of the molecular structure of similar compounds can be gained through spectroscopic, thermal, and X-ray crystallographic analyses . The crystal structure is often characterized by weak interactions, where only C-H…π connections contribute to the hydrogen-bond contacts .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include the formation of both an imine and a nitrile oxide functionality . The reaction is typically monitored by TLC, and the products are characterized by their physical constant and FT-IR, NMR, and elemental analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined through various methods such as FT-IR spectroscopy, NMR spectroscopy, and elemental analysis . For instance, the density of 2-Bromophenylacetonitrile, a related compound, is 1.51 g/mL at 25 °C .Aplicaciones Científicas De Investigación

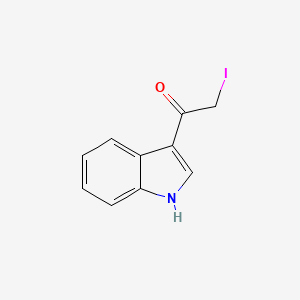

- B4 has demonstrated antioxidant potential. Oxidative stress, caused by reactive oxygen species (ROS), plays a role in various diseases. B4’s ability to scavenge free radicals and reduce oxidative damage makes it relevant for research in this area .

- Researchers have investigated B4’s impact on acetylcholinesterase (AchE) activity in the brain. AchE is crucial for normal nerve impulse transmission. B4’s effects on AchE levels and associated behavioral changes are important for neurotoxicity studies .

- Pyrazolines, including B4, have shown antibacterial and antifungal activities. B4’s potential in combating microbial infections warrants further exploration .

- B4’s antitumor properties make it an intriguing candidate for cancer research. Investigating its mechanisms of action and efficacy against specific tumor types could yield valuable insights .

- Inflammation contributes to various diseases. B4’s anti-inflammatory properties may hold promise for therapeutic interventions. Researchers can explore its impact on inflammatory pathways and cytokine regulation .

- B4’s effects on rainbow trout alevins provide insights into aquatic ecosystems. Researchers have studied its impact on swimming behavior, survival rates, and brain biochemistry. Behavioral assessments can inform environmental risk assessments .

Antioxidant Activity

Neurotoxicity Assessment

Antibacterial and Antifungal Properties

Antitumor Potential

Anti-Inflammatory Effects

Behavioral Studies in Fish

Mecanismo De Acción

Target of Action

Similar compounds such as pyrazoline derivatives have been reported to interact withAcetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

For instance, pyrazoline derivatives have been shown to significantly reduce AchE levels .

Biochemical Pathways

These compounds can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .

Result of Action

Related compounds have been shown to affect the activity of ache, leading to changes in nerve pulse transmission and behavioral changes .

Safety and Hazards

While there is limited specific information on the safety and hazards of “2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione”, it’s important to handle all chemical compounds with care and appropriate safety measures. Some similar compounds have been studied for their biological activities, including their effects on acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .

Propiedades

IUPAC Name |

2-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrrole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-8-4-6-9(7-5-8)15-12(16)10-2-1-3-11(10)13(15)17/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMUIXVEHQWNEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B3145477.png)